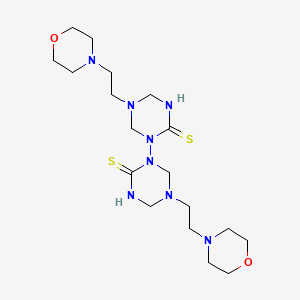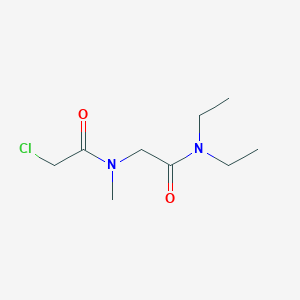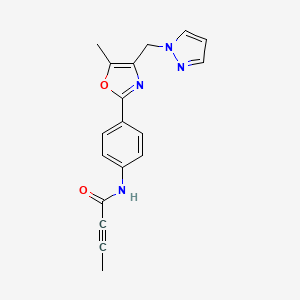![molecular formula C25H29N3O3 B11032828 6-Methoxy-n~8~-[2-(5-methoxy-1h-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydro-8-quinolinecarboxamide](/img/structure/B11032828.png)
6-Methoxy-n~8~-[2-(5-methoxy-1h-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydro-8-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-n~8~-[2-(5-methoxy-1h-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydro-8-quinolinecarboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry . This compound features a quinolinecarboxamide structure with methoxy and indole moieties, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-n~8~-[2-(5-methoxy-1h-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydro-8-quinolinecarboxamide typically involves multiple steps, including the formation of the indole and quinoline rings, followed by their coupling. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-n~8~-[2-(5-methoxy-1h-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydro-8-quinolinecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Halogens, sulfonyl chlorides, acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted indole derivatives .
Scientific Research Applications
6-Methoxy-n~8~-[2-(5-methoxy-1h-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydro-8-quinolinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methoxy-n~8~-[2-(5-methoxy-1h-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydro-8-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The quinoline ring can intercalate with DNA, affecting gene expression and cellular processes . These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with similar structural features but different biological activities.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Shares the indole moiety but has different substituents and applications.
Melatonin: Contains an indole ring and is known for its role in regulating sleep-wake cycles.
Uniqueness
6-Methoxy-n~8~-[2-(5-methoxy-1h-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydro-8-quinolinecarboxamide is unique due to its combination of indole and quinoline moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C25H29N3O3 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
6-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1H-quinoline-8-carboxamide |
InChI |
InChI=1S/C25H29N3O3/c1-15-13-25(2,3)28-23-19(15)11-18(31-5)12-21(23)24(29)26-9-8-16-14-27-22-7-6-17(30-4)10-20(16)22/h6-7,10-14,27-28H,8-9H2,1-5H3,(H,26,29) |
InChI Key |
PSSFXTFAKKXBGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2C(=O)NCCC3=CNC4=C3C=C(C=C4)OC)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11032752.png)
![2-pentyl-8-(2-pyridyl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione](/img/structure/B11032753.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B11032754.png)
![5-(3-Chlorophenyl)-4,7-dioxo-2-(phenylamino)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11032759.png)
![(5E)-5-{1-[(4-fluorophenyl)amino]ethylidene}-6-hydroxy-3-(2-methylphenyl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B11032762.png)
![2-(2,4-dichlorophenoxy)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B11032767.png)
![N-(3-Chloro-2-methylphenyl)-5-[(4-toluidinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11032779.png)
![Methyl 7-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11032783.png)


![N-(3-chloro-2-methylphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11032812.png)
![5-(4-methylphenyl)-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]cyclohex-2-en-1-one](/img/structure/B11032813.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-5-(2-morpholin-4-ylethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate](/img/structure/B11032816.png)

